molecular formula C21H20ClN3O2S2 B2530730 N-(4-chlorophenyl)-2-((4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954018-34-9

N-(4-chlorophenyl)-2-((4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2530730
CAS RN: 954018-34-9
M. Wt: 445.98
InChI Key: BZOTXIWITBVZMR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2S2 and its molecular weight is 445.98. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The study of molecular structures and intermolecular interactions of compounds similar to N-(4-chlorophenyl)-2-((4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide reveals insights into their potential applications in scientific research. For example, the structural analysis of related molecules has demonstrated how various intermolecular interactions, such as hydrogen bonds and π interactions, contribute to their 3-D arrangements, potentially influencing their chemical reactivity and interaction with biological targets (Boechat et al., 2011).

Synthesis and Antimicrobial Activity

Research on the synthesis of novel derivatives of thiazolidinone and acetidinone, including compounds with similar structural motifs, has been conducted to evaluate their antimicrobial properties. These studies have led to the development of new synthetic routes and the identification of compounds with significant antimicrobial activity, highlighting the potential of such compounds in the development of new antimicrobial agents (Mistry et al., 2009).

Antitumor Activity

The exploration of this compound derivatives for their antitumor properties has led to the identification of compounds with considerable anticancer activity against various cancer cell lines. This research supports the potential of these compounds as scaffolds for developing new anticancer drugs (Yurttaş et al., 2015).

Antibacterial Agents

Studies on the synthesis and QSAR (Quantitative Structure-Activity Relationship) of derivatives, including thiazolidines and azetidines, have demonstrated their potential as antibacterial agents. These investigations have helped in understanding the structural features that contribute to antibacterial activity, paving the way for the design of more effective antibacterial compounds (Desai et al., 2008).

Herbicidal Activity

The chloroacetamide class of compounds, to which this compound is structurally related, has been extensively studied for their herbicidal activity. Research has focused on understanding their mode of action and optimizing their efficacy for agricultural applications (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c1-2-14-5-3-4-6-18(14)25-19(26)11-17-12-28-21(24-17)29-13-20(27)23-16-9-7-15(22)8-10-16/h3-10,12H,2,11,13H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOTXIWITBVZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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